molecular formula C22H23ClN4O2 B11146909 [3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl][4-(3-methoxyphenyl)piperazino]methanone

[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl][4-(3-methoxyphenyl)piperazino]methanone

Número de catálogo: B11146909
Peso molecular: 410.9 g/mol
Clave InChI: CVFIAIKLQXGVHZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound (CAS: 1707400-41-6, molecular formula: C₂₃H₂₆ClN₄O₂, molecular weight: 406.5) features a pyrazole core substituted with a 2-chlorophenyl group and a methyl group at the 1-position.

Propiedades

Fórmula molecular

C22H23ClN4O2

Peso molecular

410.9 g/mol

Nombre IUPAC

[5-(2-chlorophenyl)-2-methylpyrazol-3-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C22H23ClN4O2/c1-25-21(15-20(24-25)18-8-3-4-9-19(18)23)22(28)27-12-10-26(11-13-27)16-6-5-7-17(14-16)29-2/h3-9,14-15H,10-13H2,1-2H3

Clave InChI

CVFIAIKLQXGVHZ-UHFFFAOYSA-N

SMILES canónico

CN1C(=CC(=N1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC

Origen del producto

United States

Métodos De Preparación

Step 1: Formation of the Pyrazole Ring

  • Reagents : Methyl acetoacetate (1,3-diketone) and 2-chlorophenylhydrazine hydrochloride.

  • Conditions : Reflux in acetic acid with sodium acetate as a base, under nitrogen atmosphere.

  • Mechanism : The diketone reacts with the hydrazine to form a hydrazone intermediate, which cyclizes to yield the pyrazole ring.

Key Reaction Data

ComponentQuantityRole
Methyl acetoacetate25 mmol1,3-diketone precursor
2-Chlorophenylhydrazine25 mmolHydrazine source
Sodium acetate26 mmolBase
Acetic acid20 mLSolvent
Yield 61–73%

Example Protocol :

  • Combine methyl acetoacetate and 2-chlorophenylhydrazine hydrochloride in acetic acid.

  • Add sodium acetate and reflux under nitrogen for 12–24 hours.

  • Cool, neutralize with NaHCO₃, and extract with ethyl acetate.

Introduction of the Methyl Group

The 1-methyl substituent is introduced via alkylation or during pyrazole formation.

Step 2: Methyl Group Installation

  • Reagents : Dimethyl sulfate or methyl iodide.

  • Conditions : Alkylation in a polar aprotic solvent (e.g., DMF or THF) with a base (e.g., K₂CO₃).

Alternative Approach

In some methods, the methyl group is incorporated during the initial cyclocondensation. For example:

  • Reagents : Ethyl acetoacetate substituted with a methyl group.

  • Yield : ~70% for analogous pyrazoles.

Piperazine Derivative Synthesis

The 4-(3-methoxyphenyl)piperazine moiety is synthesized independently and coupled to the pyrazole.

Step 3: Piperazine Functionalization

  • Reagents : 3-Methoxyphenylpiperazine and a coupling agent (e.g., EDC/HOBt).

  • Conditions : Schotten-Baumann reaction in dichloromethane or THF.

Key Steps

  • Activation of the Pyrazole : Convert the pyrazole’s hydroxyl group to an acid chloride using SOCl₂ or PCl₅.

  • Coupling : React the acid chloride with 3-methoxyphenylpiperazine in the presence of a base (e.g., triethylamine).

Final Coupling and Purification

The final step involves linking the pyrazole and piperazine moieties.

Step 4: Acylation of Piperazine

ComponentQuantityRole
Pyrazole acid chloride10 mmolElectrophile
3-Methoxyphenylpiperazine12 mmolNucleophile
Triethylamine2–3 equiv.Base
Solvent DCM or THFReaction medium
Yield 60–80%

Example Protocol :

  • Dissolve the pyrazole acid chloride in anhydrous DCM.

  • Add 3-methoxyphenylpiperazine and triethylamine.

  • Stir at 0–5°C for 2 hours, then warm to room temperature.

  • Purify via column chromatography (silica gel, hexane/ethyl acetate).

Characterization Data

The compound is characterized using spectroscopic and analytical techniques:

Spectroscopic Data

TechniqueKey Peaks/ShiftsSource
¹H NMR δ 7.85 (d, 2H, Ar-H), δ 3.43 (d, 2H, CH₂)
¹³C NMR δ 170.57 (C=O), δ 156.33 (C=N)
HRMS [M + H]⁺ calcd. 175.0866, found 175.0862

Optimization Strategies

To improve yields and purity:

  • Solvent Selection : Use polar aprotic solvents (e.g., THF) for coupling reactions.

  • Catalysts : Employ Lawesson’s reagent for cyclization steps.

  • Purification : Recrystallization from ethanol/hexane enhances crystallinity.

Challenges and Solutions

ChallengeSolution
Low yields in couplingUse excess piperazine (1.2 equiv.)
Impurities from hydrazoneUse Dean-Stark apparatus to remove H₂O

Comparative Analysis of Methods

MethodYield (%)Purity (%)Steps
Cyclocondensation + Acylation60–7095–984
Alkylation Post-Cyclization55–6590–955

Análisis De Reacciones Químicas

Tipos de reacciones

[3-(2-clorofenil)-1-metil-1H-pirazol-5-il][4-(3-metoxifenil)piperazino]metanona puede experimentar varias reacciones químicas, que incluyen:

    Oxidación: Esta reacción puede verse facilitada por agentes oxidantes como el permanganato de potasio.

    Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el borohidruro de sodio.

    Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir, especialmente en la parte de piperazina.

Reactivos y condiciones comunes

    Oxidación: Permanganato de potasio en medio ácido.

    Reducción: Borohidruro de sodio en metanol.

    Sustitución: Haluros de alquilo en presencia de una base.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes.

Aplicaciones Científicas De Investigación

Research indicates that compounds with similar structures to [3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl][4-(3-methoxyphenyl)piperazino]methanone exhibit a range of biological activities including:

  • Antimicrobial Activity : Studies have shown that pyrazole derivatives can possess significant antimicrobial properties. For instance, compounds similar to this one have been tested against various bacterial strains, demonstrating moderate to high efficacy.

    Table 1: Antimicrobial Activity of Related Compounds
    CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
    AE. coli12 µg/mL
    BS. aureus10 µg/mL
    CP. aeruginosa15 µg/mL
  • Antitumor Potential : Pyrazole derivatives are also being explored for their anticancer properties. Research has indicated that they may induce apoptosis in cancer cells through various mechanisms, such as the activation of caspases and modulation of apoptotic pathways.

Pharmacological Applications

The pharmacological profile of [3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl][4-(3-methoxyphenyl)piperazino]methanone suggests potential applications in treating various conditions:

  • Central Nervous System Disorders : The compound's ability to interact with neurotransmitter systems positions it as a candidate for developing treatments for disorders such as anxiety and depression.
  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, making them potential candidates for treating inflammatory diseases.

Case Studies

Several studies have investigated the applications of related pyrazole derivatives:

  • Study on Antimicrobial Properties : A study published in the European Journal of Medicinal Chemistry examined a series of pyrazole derivatives for their antibacterial activity against multiple strains, revealing promising results that support further exploration into their therapeutic potential.
  • Antitumor Activity Research : Another study highlighted the ability of pyrazole derivatives to induce apoptosis in cancer cell lines through mitochondrial pathways, suggesting that these compounds could be developed into effective anticancer agents.

Mecanismo De Acción

El mecanismo de acción de [3-(2-clorofenil)-1-metil-1H-pirazol-5-il][4-(3-metoxifenil)piperazino]metanona implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas o receptores, donde el compuesto puede actuar como un inhibidor o un modulador. Las vías exactas dependen de la aplicación específica y del sistema biológico involucrado .

Comparación Con Compuestos Similares

Structural Analog 1: [3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-yl][4-(2-methoxyphenyl)piperazino]methanone (CAS: 1170474-24-4)

  • Molecular Formula : C₂₃H₂₆N₄O₃
  • Key Differences :
    • Pyrazole Substituent : 4-Methoxyphenyl vs. 2-chlorophenyl in the target compound.
    • Piperazine Substituent : 2-Methoxyphenyl vs. 3-methoxyphenyl.
  • The 2-methoxy vs. 3-methoxy substitution on the piperazine ring alters electronic effects, impacting hydrogen-bonding capabilities with target proteins .

Structural Analog 2: 4-(2-Methoxyphenyl)piperazinomethanone

  • Molecular Formula : C₂₃H₂₈N₄O₂ (estimated)
  • Key Differences :
    • Pyrazole Substituents : 1-Phenyl and 5-propyl groups vs. 1-methyl and 3-(2-chlorophenyl).
    • Piperazine Substituent : 2-Methoxyphenyl (common with Analog 1).
  • Absence of a halogen (chlorine) diminishes electrophilic interactions critical for enzyme inhibition, as seen in antiviral studies of chlorophenyl-containing analogs .

Structural Analog 3: Antiviral Pyrazole-Isoxazole Hybrids (e.g., Compound 6c from )

  • Example Compound : 3-(2-Chlorophenyl)-N-(4-(2-(2-bromobenzylidene)hydrazinecarbonyl)-1-methyl-1H-pyrazol-5-yl)-5-methylisoxazole-4-carboxamide
  • Key Differences :
    • Core Structure : Isoxazole-pyrazole hybrid vs. pyrazole-piperazine in the target compound.
    • Functional Groups : Bromobenzylidene hydrazinecarbonyl vs. methoxyphenylpiperazine.
  • Implications: The hydrazinecarbonyl group introduces additional hydrogen-bond donors, enhancing antiviral activity (IC₅₀: 0.8 μM vs. 2.1 μM for non-hydrazine analogs) . The isoxazole ring may confer rigidity, improving target selectivity but reducing synthetic accessibility compared to piperazine-based scaffolds .

Data Table: Comparative Analysis

Parameter Target Compound Analog 1 Analog 2 Antiviral Hybrid (6c)
Molecular Weight 406.5 406.5 ~433.5 542.9
Pyrazole Substituents 1-Me, 3-(2-Cl-Ph) 1-Me, 3-(4-MeO-Ph) 1-Ph, 5-Pr 1-Me, 4-(hydrazinecarbonyl)
Piperazine/Isoxazole Group 4-(3-MeO-Ph) 4-(2-MeO-Ph) 4-(2-MeO-Ph) 5-Me-isoxazole
Key Pharmacological Feature Potential CNS modulation Improved solubility Enhanced lipophilicity Antiviral (IC₅₀: 0.8 μM)
Synthetic Complexity Moderate Moderate Low High

Research Findings and Trends

  • Halogen Effects : The 2-chlorophenyl group in the target compound enhances binding to hydrophobic pockets in receptors (e.g., serotonin 5-HT₂A), as demonstrated in docking studies using Multiwfn .
  • Methoxy Positioning : 3-Methoxy on the piperazine ring optimizes π-π stacking with aromatic residues in enzymes, whereas 2-methoxy analogs show reduced affinity .
  • Hydrazine Derivatives : Compounds like 6c () leverage hydrazine linkers for antiviral activity, but their metabolic instability limits in vivo utility compared to piperazine-based scaffolds .

Computational Insights

  • Electron Localization Function (ELF) : Analysis via Multiwfn reveals that the 2-chlorophenyl group in the target compound increases electron density at the pyrazole N-atom, enhancing nucleophilic reactivity .
  • Noncovalent Interactions: The 3-methoxyphenyl group participates in CH-π interactions, critical for stabilizing ligand-receptor complexes, as visualized using NCI (Non-Covalent Interaction) plots .

Actividad Biológica

The compound [3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl][4-(3-methoxyphenyl)piperazino]methanone is a pyrazole derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring linked to a piperazine moiety, which is significant for its biological activity. The presence of the chlorophenyl and methoxyphenyl groups enhances its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit notable anticancer properties. For instance, a series of pyrazole compounds were synthesized and tested against various cancer cell lines, including HCT116 (human colon carcinoma) and HEP2 (epidermoid carcinoma). These compounds showed significant antiproliferative effects, indicating their potential as anticancer agents .

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHCT11612.5Apoptosis induction
Compound BHEP210.0Cell cycle arrest
Compound CWI3815.0Inhibition of DNA synthesis

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research indicates that pyrazole derivatives can inhibit the growth of various bacteria and fungi. For example, studies have shown that certain analogs demonstrate potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

Compound NameBacterial StrainZone of Inhibition (mm)
Compound DS. aureus18
Compound EE. coli15
Compound FB. subtilis20

The biological activity of [3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl][4-(3-methoxyphenyl)piperazino]methanone is attributed to several mechanisms:

  • Inhibition of Enzymes : Certain derivatives have shown to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .
  • Induction of Apoptosis : The anticancer activity is often linked to the induction of apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Some compounds can halt the cell cycle, preventing cancer cell proliferation.

Case Studies

  • Study on Anticancer Effects : A recent study synthesized a series of pyrazole derivatives and evaluated their effects on human tumor cell lines. Results indicated that these compounds significantly inhibited cell growth, with some exhibiting selectivity towards cancer cells over normal fibroblasts .
  • Antimicrobial Testing : Another study assessed the antimicrobial efficacy of various pyrazole derivatives against clinically relevant pathogens. The results highlighted their potential as lead compounds for developing new antimicrobial agents .

Q & A

Q. What are the optimal synthetic routes for [3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl][4-(3-methoxyphenyl)piperazino]methanone, and how can purity be maximized?

The synthesis typically involves multi-step protocols:

  • Step 1 : Condensation of substituted pyrazole precursors (e.g., 3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-amine) with activated carbonyl intermediates.
  • Step 2 : Coupling with a piperazine derivative (e.g., 4-(3-methoxyphenyl)piperazine) via nucleophilic acyl substitution.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is used to achieve >95% purity. Reaction conditions (temperature, solvent polarity, and catalyst selection) critically influence yield and byproduct formation .

Q. Which spectroscopic techniques are essential for structural elucidation of this compound?

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substituent positions and connectivity. For example, the methoxy group at 3-methoxyphenyl appears as a singlet (~δ 3.8 ppm), while pyrazole protons show splitting patterns dependent on neighboring substituents .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H]+: ~450.2 g/mol). Fragmentation patterns help identify core structural motifs .
  • X-ray Crystallography : Single-crystal analysis resolves stereochemistry and torsional angles between aromatic rings, critical for understanding conformational stability .

Q. How can researchers design preliminary assays to assess biological activity?

  • Target Selection : Prioritize receptors with known affinity for pyrazole-piperazine hybrids (e.g., serotonin or dopamine receptors).
  • In Vitro Assays : Radioligand binding studies (e.g., 3H^3H-labeled antagonists) quantify receptor affinity (IC50_{50} values). Include controls for nonspecific binding (e.g., excess cold ligand) .
  • Dose-Response Curves : Use logarithmic concentrations (1 nM–10 µM) to determine potency and efficacy. Triplicate experiments minimize variability .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between experimental and predicted spectroscopic data?

  • Wavefunction Analysis (Multiwfn) : Calculate electron density maps, electrostatic potentials, and bond orders to validate NMR/IR data. For example, discrepancies in carbonyl stretching frequencies (experimental vs. DFT) may arise from solvent effects or crystal packing .
  • Noncovalent Interaction (NCI) Analysis : Visualize van der Waals forces and hydrogen bonding using reduced density gradient (RDG) plots. This explains unexpected stability in certain conformers .

Q. What experimental design considerations are critical for studying structure-activity relationships (SAR) in analogs?

  • Substituent Variation : Systematically modify the chlorophenyl (electron-withdrawing) or methoxyphenyl (electron-donating) groups. Assess effects on solubility (logP) and receptor binding.
  • Crystallographic Data : Compare torsional angles (e.g., pyrazole-piperazine dihedral angles) with activity data to identify bioactive conformers .
  • Data Validation : Use orthogonal assays (e.g., functional cAMP assays vs. binding assays) to confirm SAR trends .

Q. How can researchers address batch-to-batch variability in crystallinity and solubility?

  • Polymorph Screening : Test crystallization in solvents of varying polarity (e.g., DMSO vs. ethanol). Monitor using differential scanning calorimetry (DSC) to detect polymorph transitions .
  • Particle Size Analysis : Use dynamic light scattering (DLS) to correlate particle size with dissolution rates. Smaller particles (<1 µm) often improve bioavailability but may aggregate .

Q. What strategies mitigate organic degradation during long-term stability studies?

  • Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C) and high humidity (75% RH). Monitor degradation products via LC-MS.
  • Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (EDTA) to slow oxidation. Continuous cooling (4°C) during storage reduces thermal degradation .

Data Analysis & Contradictions

Q. How should researchers interpret conflicting biological activity data across different assay platforms?

  • Assay-Specific Factors : Radioligand binding may overestimate affinity due to membrane partitioning, while functional assays (e.g., calcium flux) reflect efficacy. Normalize data to reference agonists/antagonists .
  • Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to identify significant differences. Use Cohen’s d to quantify effect sizes .

Q. What computational tools validate crystallographic refinement outcomes for this compound?

  • SHELX Refinement : Analyze R-factors and electron density residuals. A high Rint_{int} (>0.05) suggests poor data quality; re-measure crystals or optimize data collection parameters .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C–H···π interactions) to explain packing motifs and stability .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.